[1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium
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Overview
Description
[1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium: is a compound with a molecular formula of C9H16N3O2. It is a derivative of imidazole, a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole is known for its broad range of chemical and biological properties, making it a significant component in various natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including [1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium, typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . Another method involves the reaction of glyoxal with ammonia, which was the first synthesis of imidazole .
Industrial Production Methods: Industrial production of imidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and solvents is crucial in scaling up the production process to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: [1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert imidazole derivatives into imidazolines.
Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, imidazolines, and imidazolones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, [1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, imidazole derivatives are studied for their role in enzyme inhibition and as potential therapeutic agents. They exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties .
Medicine: In medicine, imidazole derivatives are used in the development of drugs for treating infections, inflammation, and cancer. For example, metronidazole, an imidazole derivative, is widely used as an antibiotic and antiprotozoal agent .
Industry: In the industrial sector, imidazole derivatives are used in the production of polymers, resins, and dyes. Their chemical stability and reactivity make them valuable components in various manufacturing processes .
Mechanism of Action
The mechanism of action of [1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This coordination can disrupt essential biological processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.
Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.
Metronidazole: An antibiotic and antiprotozoal agent with an imidazole ring.
Uniqueness: [1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium is unique due to its trimethylazanium group, which enhances its solubility and reactivity compared to other imidazole derivatives. This structural feature allows for more diverse applications in scientific research and industry .
Properties
IUPAC Name |
[1-carboxy-2-(1H-imidazol-5-yl)ethyl]-trimethylazanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-12(2,3)8(9(13)14)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H-,10,11,13,14)/p+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPYTCRVKHULJH-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C(CC1=CN=CN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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